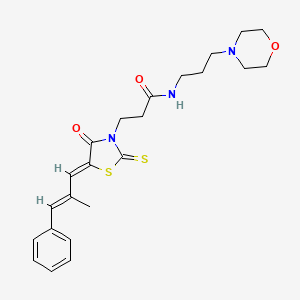

3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide

Description

3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a complex organic compound with a highly specific structure. Its formation involves a combination of various functional groups, making it a molecule of interest in both synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name |

3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S2/c1-18(16-19-6-3-2-4-7-19)17-20-22(28)26(23(30)31-20)11-8-21(27)24-9-5-10-25-12-14-29-15-13-25/h2-4,6-7,16-17H,5,8-15H2,1H3,(H,24,27)/b18-16+,20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGONLHNSWSJF-MOKUSBMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

Formation of the Thiazolidinone Core: : The initial step includes the cyclization reaction forming the thiazolidinone ring.

Addition of the Allylidene Side Chain: : This involves a condensation reaction where the 2-methyl-3-phenylallylidene group is introduced.

Incorporation of the Morpholinopropyl Group: : Through a series of substitution reactions, the propanamide group with the morpholine side chain is added.

Reaction Conditions: : The reactions are usually carried out under inert atmospheres to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific step and reagents involved.

Industrial Production Methods

Industrial methods often involve batch or continuous flow processes to enhance yield and purity. The utilization of automated reactors and strict control of reaction parameters like temperature, pressure, and solvent choice is crucial for scaling up the production of such a complex compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur-containing thiazolidinone ring.

Reduction: : The compound is reducible at the allylidene and thioxo groups.

Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholinopropyl and allylidene positions.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Conditions: : Mild bases or acids, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Alcohols and amines, resulting from the reduction of the allylidene and thioxo groups.

Substitution Products: : Various alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in transition-metal catalyzed reactions.

Material Science: : Investigation into its properties for advanced material synthesis.

Biology

Biological Markers: : Utilized in the study of enzyme interactions and protein binding.

Pharmaceutical Research: : Potential therapeutic agent in drug development.

Medicine

Cancer Research: : Evaluation of its cytotoxicity and potential as an anti-cancer agent.

Antimicrobial Studies: : Screening for activity against various microbial strains.

Industry

Polymer Synthesis: : Usage in the creation of high-performance polymers.

Agriculture: : Investigation into its potential as a component in agrochemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular enzymes and proteins. The thiazolidinone ring and the morpholinopropyl group are pivotal in binding to molecular targets, potentially altering cellular pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinones: : Structurally similar compounds with variations in the side chains.

Morpholine Derivatives: : Compounds featuring the morpholine moiety but differing in their additional functional groups.

Uniqueness

What sets 3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide apart is its unique combination of a thiazolidinone ring with the specific allylidene and morpholinopropyl groups, making it versatile for diverse chemical reactions and applications.

Biological Activity

The compound 3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a derivative of thiazolidinone, which has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties:

- Molecular Weight: 318.44 g/mol

- CAS Number: 82159-09-9

- Purity: ≥98% (by HPLC)

Antibacterial Activity

Research has shown that compounds similar to the target compound exhibit significant antibacterial properties against various strains of bacteria. A study involving derivatives of thioxothiazolidin demonstrated that these compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity that exceeded traditional antibiotics like ampicillin by 10–50 fold .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |

| Compound 12 | 0.015 | 0.030 | Staphylococcus aureus |

| Compound 1 | 0.015 | - | Bacillus cereus |

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have shown antifungal activity. The most potent antifungal activity was observed against Trichoderma viride, with MIC values ranging from 0.004 to 0.06 mg/mL . This suggests that the compound may also be effective in treating fungal infections.

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. One study highlighted that derivatives of thiazolidinone exhibited antiproliferative effects on human cancer cell lines such as A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). The most active compound in this context was found to have an IC50 ranging from 7.0 to 20.3 µM, indicating significant potential for further development as an anticancer agent .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound I20 | 7.00 ± 1.06 | A549 |

| Compound I24 | 14.9 ± 1.72 | PC-3 |

| Gefitinib (control) | 5.89 ± 1.05 | A549 |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Inhibition of Cell Growth: The compounds interfere with cellular processes essential for growth and replication.

- Microtubule Modulation: Some studies suggest that these compounds may disrupt microtubule dynamics, a crucial factor in cancer cell proliferation and migration .

- Targeting Bacterial Enzymes: The antibacterial action may involve inhibition of specific bacterial enzymes or pathways, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazolidinone derivatives often involves multi-step reactions. For example, a base-catalyzed condensation (e.g., Et₃N/DMF-H₂O systems) can form the thiazolidinone core, followed by coupling with morpholinopropyl groups via amidation . Optimization can employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst ratio) and statistical modeling to maximize yield . Monitoring intermediates via TLC or HPLC ensures reaction progress .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., allylidene Z/E configuration, morpholine ring protons) and confirms substitution patterns .

- IR Spectroscopy : Detects functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- HPLC-MS : Validates molecular weight and purity (>95% by area normalization) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay on cancer cell lines) at varying concentrations (1–100 µM) .

- Binding studies : Use surface plasmon resonance (SPR) or fluorescence quenching to assess receptor affinity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing morpholinopropyl with piperazine) and comparing IC₅₀ values. For instance, reports that fluorophenyl substituents improve cytotoxicity by 40% in HeLa cells . Computational docking (AutoDock Vina) predicts binding modes to target proteins like EGFR .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum-free media), and positive controls.

- Meta-analysis : Compare data across studies, noting variables like incubation time (24 vs. 48 hrs) or solvent (DMSO concentration ≤0.1%) .

- Dose-response curves : Use nonlinear regression to calculate precise IC₅₀ values .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The thioxothiazolidinone core’s electron-deficient C=S bond facilitates nucleophilic attacks. Kinetic studies (UV-Vis monitoring) reveal rate constants (k) for reactions with amines or thiols. For example, shows triethylamine catalysis accelerates amidation by 2.5-fold in DMF at 80°C .

Q. How can synthetic yields be improved when scaling up reactions?

- Methodological Answer :

- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., ’s Omura-Sharma-Swern oxidation) and improve reproducibility .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Methodological Answer : Molecular dynamics simulations (AMBER force field) model degradation pathways (e.g., hydrolysis of the morpholine ring at pH 7.4). QSPR models correlate logP values (calculated via ChemAxon) with plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.